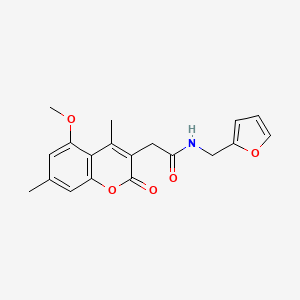![molecular formula C24H27N3O4 B11385667 N-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B11385667.png)
N-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide is a complex organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a cyclohexyl group, a methoxyphenyl group, an oxadiazole ring, and a phenoxyacetamide moiety, making it a unique and multifunctional molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via nucleophilic substitution reactions.
Formation of the Phenoxyacetamide Moiety: This step involves the reaction of phenoxyacetic acid with appropriate amines under amide bond-forming conditions.
Final Coupling: The final step involves coupling the cyclohexylamine with the previously synthesized intermediate to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring-opening and formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenoxyacetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound’s potential as a bioactive molecule can be explored. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with various biological targets could lead to the development of new treatments for diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity to its targets, while the phenoxyacetamide moiety can influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]methyl}-2-phenoxyacetamide
- N-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-triazol-5-yl]methyl}-2-phenoxyacetamide
Uniqueness
Compared to similar compounds, N-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C24H27N3O4 |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
N-cyclohexyl-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C24H27N3O4/c1-29-20-14-12-18(13-15-20)24-25-22(31-26-24)16-27(19-8-4-2-5-9-19)23(28)17-30-21-10-6-3-7-11-21/h3,6-7,10-15,19H,2,4-5,8-9,16-17H2,1H3 |
InChI Key |
ATIJOIKIIFIMLT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CN(C3CCCCC3)C(=O)COC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[5-Amino-4-(1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoic acid](/img/structure/B11385590.png)
![7-methoxy-4-methyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2H-chromen-2-one](/img/structure/B11385606.png)
![2-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}-7,8-dimethyl-4H-chromen-4-one](/img/structure/B11385607.png)
![N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11385615.png)
![N-(3,5-dimethylphenyl)-6-(4-ethoxyphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11385623.png)

![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B11385627.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(propan-2-yl)propanamide](/img/structure/B11385632.png)
![6-(3,4-Dimethoxyphenyl)-3-isopropyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11385643.png)
![methyl 2-{[(6,7-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11385651.png)
![2-(5-Bromo-2-methoxyphenyl)-5-butyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11385664.png)

![N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11385689.png)
![3-chloro-4-methoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11385691.png)
